

ethacrynic acid and glutathione S-transferase inhibition

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Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

Cat. No.: S527494

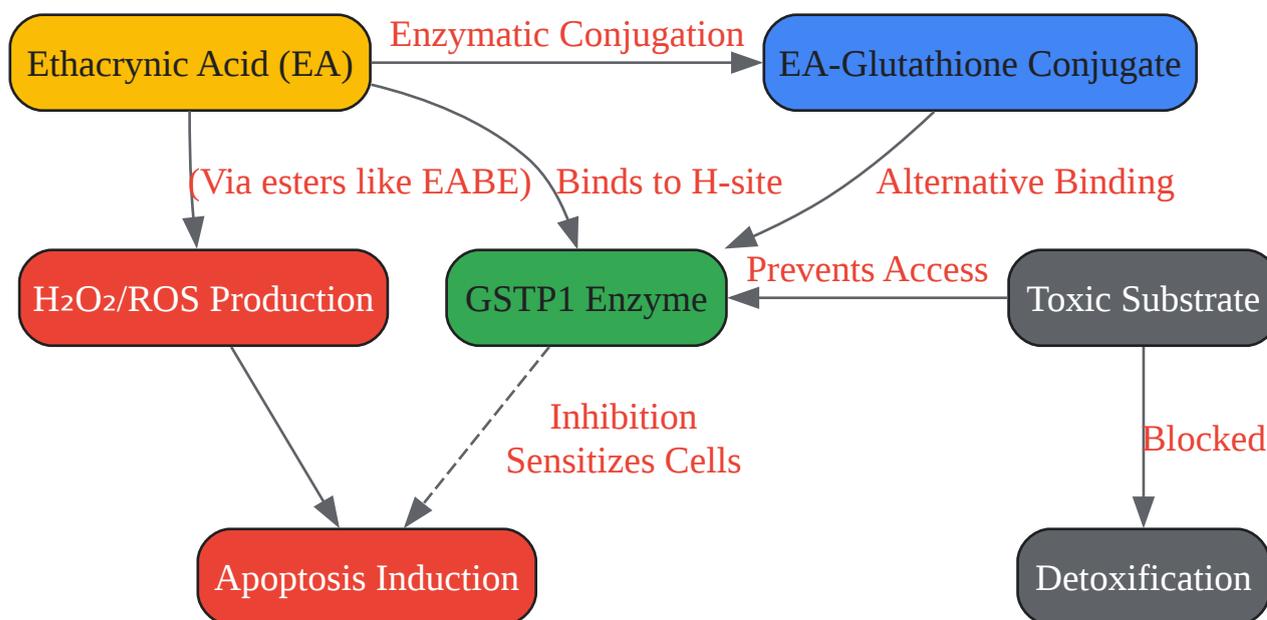
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Molecular Mechanism of Inhibition

Ethacrynic acid exerts its inhibitory effect primarily through direct interaction with the GSTP1 enzyme.

- **Binding Modes:** EA and its glutathione conjugate (EA-SG) can bind to the active site of GSTP1 in multiple orientations, occupying the hydrophobic H-site and potentially blocking substrate access [1].
- **Covalent Modification:** Beyond reversible inhibition, EA can also covalently modify the GSTP1 enzyme, leading to its irreversible inactivation [2].
- **Role in Apoptosis:** Research into EA butyl-ester (EABE), a more potent analogue, shows that induction of apoptosis in leukemia cells is linked to increased hydrogen peroxide (H₂O₂) levels and is independent of direct GSTP1-1 inhibition, suggesting a complex, multi-pathway mechanism of action [3].

The diagram below illustrates the primary mechanisms through which **Ethacrynic Acid** inhibits GSTP1 and induces cytotoxicity in cancer cells.



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Quantitative Inhibition Data

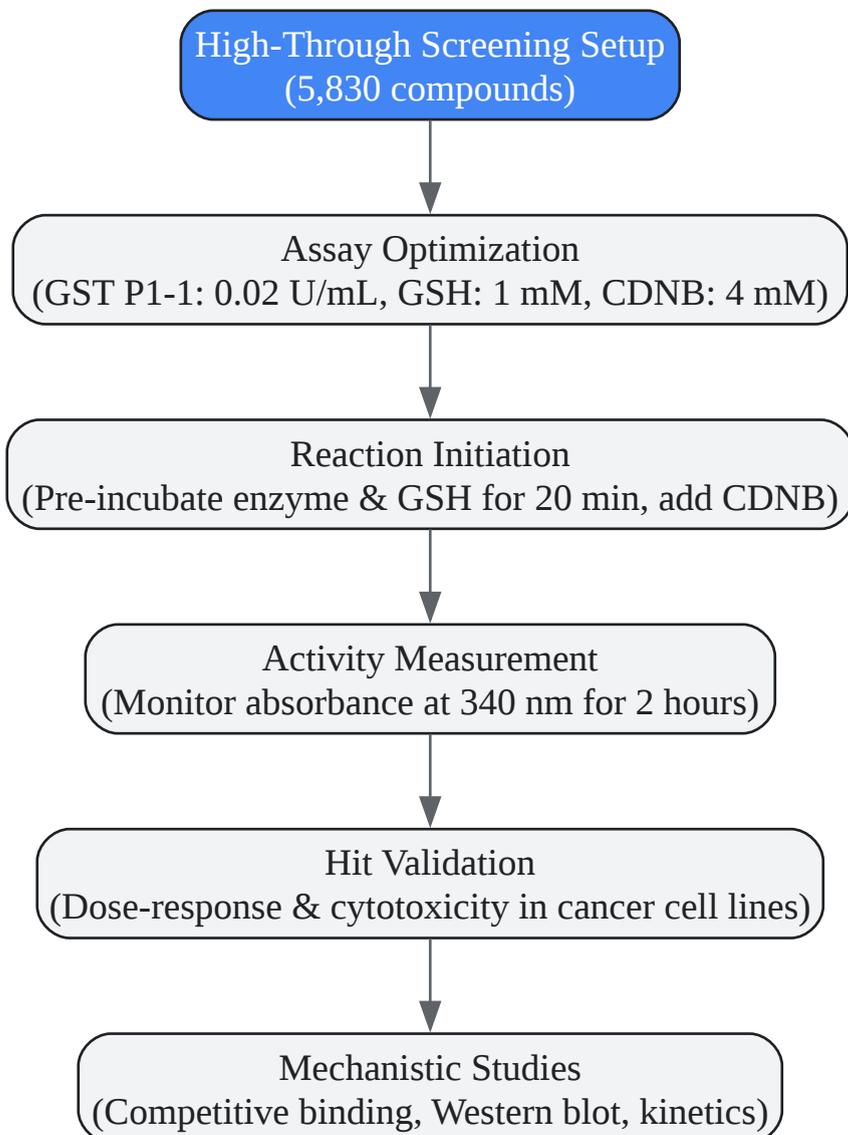
The table below summarizes key kinetic and inhibitory parameters for **Ethacrynic Acid** and other selected GSTP1 inhibitors, providing a comparative view of their potency.

Compound Name	Inhibition Type (vs. CDNB)	IC ₅₀ / Potency	Key Experimental Context	Source
Ethacrynic Acid (EA)	Not Specified	67% inhibition at 25 μM	Human melanoma cells (IGR-39); also depletes GSH [2]	Iersel et al., 1996
6-thio-dG-Dimer	Competitive	IC ₅₀ = 0.339 μM ; K _i = 0.723 μM	Recombinant human GSTP1; high potency [4]	Springer, 2025
6-thio-dG (Monomer)	Mixed	IC ₅₀ = 15.14 μM ; K _i = 11.41 μM	Recombinant human GSTP1; moderate potency [4]	Springer, 2025

Compound Name	Inhibition Type (vs. CDNB)	IC ₅₀ / Potency	Key Experimental Context	Source
ZM 39923, PRT 4165, etc.	Potent hits identified	Among 24 most active from HTS of 5,830 compounds [5] [6]	Breast cancer cell lines (MCF-7, MDA-MB-231) [5] [6]	Pereira et al., 2025

Experimental Protocols & Workflows

A major 2025 study detailed a high-throughput screening (HTS) assay to identify GSTP1 inhibitors like EA [5] [6]. The core workflow and methodology are outlined below.



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Key Reagents and Equipment

- **Enzyme:** Recombinant human GST P1-1 [5] [6]
- **Substrates:** Reduced Glutathione (GSH) and 1-Chloro-2,4-dinitrobenzene (CDNB) [5] [6]
- **Buffer:** 0.1 M phosphate buffer (pH 6.5-7.5), with 1 mM EDTA [5] [4]
- **Inhibitor Stock:** 10 mM compounds in DMSO [5] [6]
- **Key Equipment:** Multi-mode plate reader (e.g., BioTek Synergy NEO), 384-well microplates [5] [6]

Kinetic Analysis Protocol

To determine the inhibition mechanism (competitive, non-competitive, mixed) and calculate the inhibition constant (K_i), follow this protocol [4]:

- **Vary Substrate Concentrations:** Perform the activity assay, keeping one substrate (e.g., GSH) at a near-saturating concentration while varying the other (e.g., CDNB).
- **Include Inhibitor:** Repeat the measurements with different, fixed concentrations of the inhibitor (EA or other).
- **Data Analysis:** Plot the data using Lineweaver-Burk plots or directly fit it to appropriate models using software like GraphPad Prism to determine the inhibition type and K_i value.

Research Challenges and Future Directions

Despite its established activity, EA itself is not used as an anticancer drug in the clinic, primarily due to **side effects linked to the ubiquitous nature and diverse functions of GSTs** throughout the body [5] [6] [7].

Current research focuses on overcoming these limitations:

- **Structural Analogs:** Developing esters of EA (like EA butyl-ester) to improve cellular uptake and potency [3].
- **Metal Complexes:** Designing arene osmium or ruthenium complexes conjugated with EA derivatives to combine GST inhibition with other cytotoxic mechanisms and potentially overcome drug resistance [8].
- **Novel Chemotypes:** Using HTS to identify new, potentially more selective inhibitor scaffolds from chemical libraries [5] [6].

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